![molecular formula C15H16ClNO2 B13102324 Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride
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Overview
Description
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride is a chemical compound with a biphenyl structure, which is a common motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Acid-Base Reactions
The compound participates in acid-base chemistry due to its amino (-NH₂) and carboxylic acid derivative (-COOEt) groups. The amino group acts as a weak base, while the ester can undergo hydrolysis under acidic or basic conditions.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Neutralization | HCl or NaOH | Deprotonated amino group or hydrolyzed ester | |
Protonation | Acidic media (e.g., HCl) | Ammonium salt formation |
The amino group preferentially protonates in acidic conditions, forming a water-soluble ammonium chloride complex. Under basic conditions, ester hydrolysis generates the corresponding carboxylic acid.
Coupling Reactions
The biphenyl core and functional groups enable cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex aromatic systems.
Reaction Type | Catalyst/Reagents | Products | References |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives with extended conjugation | |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | N-arylated products |
For example, Suzuki coupling with aryl boronic acids under palladium catalysis forms biaryl structures, useful in drug intermediates. The amino group can also direct regioselective metalation for subsequent functionalization.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in prodrug activation or further derivatization.
Conditions | Reagents | Products | References |
---|---|---|---|
Acidic Hydrolysis | HCl (aq), heat | 2'-Amino-[1,1'-biphenyl]-2-carboxylic acid | |
Basic Hydrolysis | NaOH (aq), reflux | Carboxylate salt |
Hydrolysis is pH-dependent: acidic conditions yield the free carboxylic acid, while basic conditions produce a carboxylate salt .
Benzannulation Reactions
The compound serves as a precursor in benzannulation reactions to synthesize polycyclic aromatic systems. A notable example involves β-enamino ester intermediates (Table 2a ):
-
Condensation : Reacts with primary amines to form β-enamino esters.
-
Michael Addition : Chalcone undergoes Ca(II)-catalyzed addition to the enamine.
-
Aldol Cyclization : Intramolecular aldol reaction forms a six-membered ring.
-
Oxidative Aromatization : Chloranil oxidizes the diene intermediate to anthranilate .
Step | Key Reagents | Intermediate/Product |
---|---|---|
Condensation | Primary amine (e.g., benzylamine) | β-Enamino ester |
Michael Addition | Chalcone, Ca(II) | 1,4-Adduct |
Aldol Cyclization | Heat | Diene intermediate |
Aromatization | Chloranil (2 equiv) | Anthranilate derivative |
This pathway highlights the compound’s utility in constructing nitrogen-containing heterocycles .
Electrophilic Aromatic Substitution
The electron-rich biphenyl system undergoes electrophilic substitution at the para position relative to the amino group.
Reaction Type | Reagents | Products | References |
---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Nitro-substituted biphenyl | |
Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |
The amino group activates the ring, directing incoming electrophiles to specific positions for controlled functionalization.
Reduction and Oxidation
-
Reduction : The nitro group (if present) can be reduced to an amine using H₂/Pd-C or SnCl₂.
-
Oxidation : The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄).
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
- Case Study : In vitro studies demonstrated significant cytotoxicity against HeLa cells, a human cervical cancer line. The compound was found to induce apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers post-treatment .
Binding Affinity
The compound has been shown to interact effectively with specific biological targets, which is critical for understanding its mechanism of action.
- Binding Studies : Assays indicated a strong binding affinity for proteins involved in cell cycle regulation. This interaction suggests potential for developing targeted therapies against cancers that exhibit dysregulation in these pathways .
Chemical Synthesis and Reactions
This compound can be synthesized through various methods involving the reaction of its precursor with hydrochloric acid under controlled conditions. This synthesis typically utilizes solvents like ethanol or methanol.
Types of Reactions
The compound can undergo several chemical transformations:
- Oxidation : Can yield corresponding oxides.
- Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur where the amino group is replaced by other functional groups.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylate | Similar biphenyl structure | Different amino position may alter biological activity |
Ethyl 3-amino-[2-nitrophenyl]-2-carboxylate | Nitrophenol substitution | Potentially different reactivity due to nitro group |
Ethyl 4-amino-[naphthalen-1-yl]-2-carboxylate | Naphthalene instead of biphenyl | May exhibit distinct pharmacological properties |
This table emphasizes how structural variations impact biological activity and potential therapeutic applications.
Industrial Applications
Beyond research settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new compounds with specific functionalities.
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride can be compared to other biphenyl derivatives, such as:
Biphenyl-2-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminobiphenyl: Lacks the carboxylate group, affecting its solubility and reactivity.
Ethyl biphenyl-2-carboxylate: Lacks the amino group, limiting its potential bioactivity.
The presence of both the amino and carboxylate groups in Ethyl 2’-amino-[1,1’-biphenyl]-2-carboxylate hydrochloride makes it unique and versatile for various applications.
Biological Activity
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its unique biphenyl structure and the presence of amino and carboxylate functional groups. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a biphenyl backbone with an amino group at the 2' position and a carboxylate group at the 2 position. This structural configuration influences its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C15H15ClN2O2 |
Molecular Weight | 288.74 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in water and organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with biological targets. Key areas of activity include:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation.
- Antimicrobial Properties : The presence of the amino group enhances the compound's ability to act against various bacterial strains, showing significant inhibitory effects.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes critical in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Antitumor Activity
A study investigated the effect of this compound on glioblastoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability:
- Cell Line : U-87 (human glioblastoma)
- Concentration Range : 10 µM to 100 µM
- Results :
- Cell viability decreased by up to 70% at 100 µM after 48 hours.
- Mechanism of action involved modulation of NF-κB pathways.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of Biphenyl Derivative : Starting from commercially available biphenyl compounds.
- Introduction of Functional Groups : Amino and carboxylic acid groups are introduced through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride form for improved solubility and stability.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 2-(2-aminophenyl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16;/h3-10H,2,16H2,1H3;1H |
InChI Key |
WDDAUBMDGTWCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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